molecular formula C20H13N3O3S B2678554 Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- CAS No. 325978-23-2

Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-

Cat. No. B2678554
CAS RN: 325978-23-2
M. Wt: 375.4
InChI Key: JVEFLJZIXZAEBT-UHFFFAOYSA-N
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Description

“Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-” is a heterocyclic molecule with a molecular formula of C20H13N3O3S. It is derived from naphthalene and carboxylic acids . The thiazole ring in the molecule is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

While specific synthesis methods for “Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-” were not found, it’s known that thiazole derivatives have been synthesized and evaluated for their biological activities . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

A series of 1,2,4-triazole and naphthalene analogs bearing structurally diverse substituents were synthesized and their antimicrobial activity was screened against various Gram-positive and Gram-negative bacteria . Some of these compounds exerted strong inhibition of the investigated bacterial and fungal strains .

Antitubercular Activity

In a study, a series of ring-substituted naphthalene-1-carboxanilides were prepared and characterized. Primary in vitro screening of the synthesized carboxanilides was performed against Mycobacterium avium subsp. paratuberculosis . Some of these compounds showed two-fold higher activity than rifampicin and three-fold higher activity than ciprofloxacin .

Cytotoxicity

The most effective antimycobacterial compounds demonstrated insignificant toxicity against the human monocytic leukemia THP-1 cell line . This suggests potential applications in cancer research.

Photosynthetic Electron Transport Inhibition

The compounds were also tested for their photosynthetic electron transport (PET) inhibition in isolated spinach (Spinacia oleracea L.) chloroplasts . The PET-inhibiting activity expressed by IC50 value of the most active compound was 59 μmol/L .

Antifungal Activity

The 1,2,4-triazole system is a structural element of many drugs that have anti-mycotic activity . This suggests potential applications in the treatment of fungal infections.

Drug Development

The heterocyclic compounds, such as 1,2,4-triazole and naphthalene, are commonly used as scaffolds on which pharmacophores are arranged to provide potent and selective drugs . This suggests potential applications in the development of new bioactive molecules with significant antimicrobial action .

Mechanism of Action

While the specific mechanism of action for “Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-” is not found, thiazole derivatives have been known to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(17-7-3-5-13-4-1-2-6-16(13)17)22-20-21-18(12-27-20)14-8-10-15(11-9-14)23(25)26/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEFLJZIXZAEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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